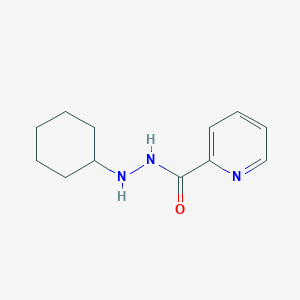

Picolinic acid, 2-cyclohexylhydrazide

Description

Contextual Significance of Picolinic Acid in Chemical and Biological Research

Picolinic acid, known systematically as pyridine-2-carboxylic acid, is an organic compound that holds considerable significance in both chemistry and biology. nih.govwikipedia.org It is an isomer of nicotinic acid (vitamin B3) and isonicotinic acid, differing in the position of the carboxylic acid group on the pyridine (B92270) ring. wikipedia.org

In a biological context, picolinic acid is a natural catabolite of the amino acid tryptophan, produced via the kynurenine (B1673888) pathway. nih.govwikipedia.org While its precise functions are still under investigation, it has been implicated in a variety of neuroprotective, immunological, and anti-proliferative processes. nih.govwikipedia.org One of its most recognized roles is as an efficient chelating agent for various metal ions, including zinc, iron, chromium, copper, and manganese. wikipedia.orgspectrumchemical.com This ability to bind to metal ions is believed to facilitate their absorption and transport within the body. nih.govwikipedia.org

From a chemical synthesis perspective, picolinic acid serves as a valuable precursor and substrate. For instance, its hydrogenation yields piperidine-2-carboxylic acid, a forerunner to the anesthetic drug Mepivacaine. wikipedia.org It is also utilized in specific organic reactions, such as the Hammick reaction, to produce pyridine-2-carbonols. wikipedia.org Commercially, it is synthesized through methods like the oxidation of 2-picoline. wikipedia.org

Overview of Hydrazide Derivatives in Organic and Medicinal Chemistry

Hydrazides are a class of organic compounds characterized by the functional group R-C(=O)NHNHR'. They are derivatives of carboxylic acids where the hydroxyl group is replaced by a hydrazine-based substituent. This functional group is of great importance in organic and medicinal chemistry due to its versatile reactivity and the wide array of biological activities exhibited by its derivatives. researchgate.net

Hydrazides serve as crucial building blocks, or synthons, for the synthesis of various heterocyclic compounds, such as oxadiazoles, pyrazoles, and triazoles. The reactivity of the hydrazide moiety allows for the construction of these complex molecular architectures, which are often scaffolds for pharmacologically active molecules.

In medicinal chemistry, the hydrazide-hydrazone scaffold (formed by reacting a hydrazide with an aldehyde or ketone) is present in many bioactive molecules. jconsortium.com These compounds have demonstrated a broad spectrum of pharmacological effects, including antibacterial, antifungal, anticancer, anti-inflammatory, and anticonvulsant activities. researchgate.net The historical success of hydrazide-containing drugs, such as the anti-tuberculosis agent isoniazid (B1672263) (isonicotinic acid hydrazide), has cemented the importance of this chemical class and continues to inspire the development of new therapeutic agents. researchgate.net

Specific Research Focus: Picolinic Acid, 2-Cyclohexylhydrazide within Broader Academic Context

Picolinic acid, 2-cyclohexylhydrazide is a specific derivative that incorporates the picolinic acid scaffold with a cyclohexyl-substituted hydrazide moiety. While extensive research dedicated solely to this exact molecule is not prominent in publicly available literature, its scientific relevance can be understood by examining its constituent components.

The structure suggests a combination of the properties inherent to both picolinic acid and hydrazides. The picolinic acid portion provides a pyridine ring and a carboxylic acid-derived group, which is known for its metal-chelating abilities. The hydrazide functional group, substituted with a bulky, non-aromatic cyclohexyl group, offers a site for potential biological interactions and further chemical modifications.

Academic interest in such a compound would likely stem from the exploration of new therapeutic agents. Researchers might synthesize this compound as part of a larger library of picolinic acid hydrazide derivatives to screen for biological activities. The introduction of the cyclohexyl group, as opposed to a simpler alkyl or aryl group, modifies the molecule's lipophilicity, size, and conformational flexibility, which could in turn influence its pharmacological profile, such as its ability to cross cell membranes or bind to a specific biological target. The study of such derivatives contributes to understanding the structure-activity relationships (SAR) within this class of compounds, guiding the design of future molecules with enhanced potency or selectivity.

Below are the computed chemical properties for Picolinic acid, 2-cyclohexylhydrazide.

| Property | Value |

| Systematic Name | N'-cyclohexylpyridine-2-carbohydrazide |

| Molecular Formula | C12H17N3O |

| Molecular Weight | 219.28 g/mol |

Structure

3D Structure

Properties

CAS No. |

101976-18-5 |

|---|---|

Molecular Formula |

C12H17N3O |

Molecular Weight |

219.28 g/mol |

IUPAC Name |

N'-cyclohexylpyridine-2-carbohydrazide |

InChI |

InChI=1S/C12H17N3O/c16-12(11-8-4-5-9-13-11)15-14-10-6-2-1-3-7-10/h4-5,8-10,14H,1-3,6-7H2,(H,15,16) |

InChI Key |

DQICZWBXVCMYDN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NNC(=O)C2=CC=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Picolinic Acid Hydrazides

Strategies for the Synthesis of Picolinic Acid, 2-Cyclohexylhydrazide

Core Synthetic Pathways and Precursor Chemistry

The primary precursors for the synthesis of Picolinic acid, 2-cyclohexylhydrazide are picolinic acid and cyclohexylhydrazine. Picolinic acid, or pyridine-2-carboxylic acid, is a commercially available compound that can be produced by the ammoxidation of 2-picoline followed by the hydrolysis of the resulting nitrile wikipedia.org. Alternative laboratory-scale syntheses include the oxidation of 2-methylpyridine with potassium permanganate wikipedia.org or the hydrolysis of 2-cyanopyridine chemicalbook.com.

The core synthetic step is the condensation of picolinic acid with cyclohexylhydrazine. This reaction is a classic example of hydrazide formation from a carboxylic acid. The general reaction can be represented as:

NC₅H₄COOH (Picolinic Acid) + C₆H₁₁NHNH₂ (Cyclohexylhydrazine) → NC₅H₄CONHNHC₆H₁₁ (Picolinic acid, 2-cyclohexylhydrazide) + H₂O

To facilitate this reaction, the carboxylic acid group of picolinic acid typically requires activation. Common methods for activating carboxylic acids for amide bond formation include:

Conversion to an acid chloride: Picolinic acid can be reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form picolinoyl chloride. This highly reactive intermediate then readily reacts with cyclohexylhydrazine to form the desired hydrazide.

Use of coupling reagents: A wide range of coupling reagents can be employed to promote the direct condensation of picolinic acid and cyclohexylhydrazine. These reagents activate the carboxylic acid in situ, facilitating nucleophilic attack by the hydrazine (B178648). Examples of such reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields.

Mixed anhydride method: Picolinic acid can be converted to a mixed anhydride, for instance, by reacting with an acyl chloride like pivaloyl chloride or an anhydride like 2-methyl-6-nitrobenzoic anhydride nih.gov. This mixed anhydride is more reactive than the parent carboxylic acid and will react with cyclohexylhydrazine to form the product.

Optimization of Reaction Conditions and Yields in Hydrazide Formation

The optimization of reaction conditions is crucial for achieving high yields and purity of Picolinic acid, 2-cyclohexylhydrazide. Key parameters to consider include the choice of solvent, reaction temperature, and the stoichiometry of the reactants and reagents.

| Parameter | Conditions and Considerations |

| Solvent | Aprotic solvents such as dichloromethane (DCM), chloroform (CHCl₃), tetrahydrofuran (THF), or dimethylformamide (DMF) are commonly used to prevent side reactions with the solvent. The choice of solvent will depend on the specific activation method and the solubility of the reactants. |

| Temperature | The reaction temperature can influence the reaction rate and the formation of byproducts. Reactions involving highly reactive intermediates like acid chlorides may be performed at low temperatures (e.g., 0 °C) to control the reaction, while direct coupling reactions may require room temperature or gentle heating to proceed at a reasonable rate. |

| Base | When the reaction is carried out with the hydrochloride salt of cyclohexylhydrazine or when an acid is generated during the reaction (e.g., from an acid chloride), a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically added to neutralize the acid and liberate the free hydrazine. |

| Purification | After the reaction is complete, the product is typically isolated by extraction and purified by techniques such as column chromatography or recrystallization to remove any unreacted starting materials, reagents, and byproducts. |

By carefully controlling these parameters, the synthesis of Picolinic acid, 2-cyclohexylhydrazide can be optimized to achieve high yields and purity.

Derivatization Reactions and Functional Group Transformations

The structure of Picolinic acid, 2-cyclohexylhydrazide offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of novel analogs. These modifications can be targeted at the hydrazide moiety or the pyridine (B92270) ring system.

Chemical Modifications of the Hydrazide Moiety for Novel Analogs

The hydrazide functional group is a versatile platform for further chemical transformations. The presence of two nitrogen atoms and a carbonyl group allows for a variety of reactions.

Acylation and Sulfonylation: The secondary amine of the hydrazide can be acylated or sulfonylated by reacting Picolinic acid, 2-cyclohexylhydrazide with acyl chlorides, anhydrides, or sulfonyl chlorides. This would lead to the formation of N'-acyl or N'-sulfonyl derivatives.

Condensation with Aldehydes and Ketones: The terminal nitrogen of a primary hydrazide can react with aldehydes and ketones to form hydrazones researchgate.netarkat-usa.org. While Picolinic acid, 2-cyclohexylhydrazide is a secondary hydrazide, derivatization strategies could potentially be adapted. For instance, if the starting material were picolinohydrazide (B126095), it could readily react with various aldehydes and ketones to yield a series of N'-substituted hydrazones nih.gov.

Cyclization Reactions: Hydrazides are valuable precursors for the synthesis of various heterocyclic compounds. For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrazoles. Similarly, reaction with carbon disulfide in the presence of a base can yield oxadiazolethiones. These types of cyclization reactions are well-documented for related hydrazide compounds researchgate.netderpharmachemica.com.

Functionalization of the Pyridine Ring System in Picolinic Acid Derivatives

The pyridine ring of Picolinic acid, 2-cyclohexylhydrazide is an electron-deficient aromatic system, which influences its reactivity towards various reagents. Direct functionalization of the pyridine ring can be challenging but can be achieved through several strategies rsc.org.

Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the nitrogen atom and the carboxamide group, electrophilic aromatic substitution on the pyridine ring is generally difficult. However, under harsh conditions, nitration or halogenation may be possible, with substitution expected to occur at the positions meta to the nitrogen atom (positions 4 and 6).

Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. The introduction of a good leaving group, such as a halogen, at these positions would facilitate substitution by various nucleophiles.

C-H Functionalization: Modern synthetic methods have enabled the direct C-H functionalization of pyridine rings, providing a more atom-economical approach to derivatization rsc.orgnih.gov. These reactions are often catalyzed by transition metals and can allow for the introduction of a wide range of functional groups at specific positions on the pyridine ring.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). The resulting pyridine-N-oxide exhibits altered reactivity, facilitating electrophilic substitution at the 4-position and providing a handle for further transformations.

Regioselectivity and Stereoselectivity in the Synthesis of Picolinic Acid Hydrazide Derivatives

When introducing new functional groups onto the Picolinic acid, 2-cyclohexylhydrazide scaffold, controlling the regioselectivity and stereoselectivity is a key consideration.

Regioselectivity on the Pyridine Ring: The inherent electronic properties of the pyridine ring and the directing effects of the existing carboxamide substituent will govern the regioselectivity of further substitutions. As mentioned, electrophilic attack is likely to occur at the 4- and 6-positions, while nucleophilic attack is favored at the positions ortho and para to the ring nitrogen. The specific outcome will depend on the reaction conditions and the nature of the attacking species. Studies on related pyridine systems have demonstrated the ability to achieve high regioselectivity in functionalization reactions researchgate.netarkat-usa.org.

Stereoselectivity: The cyclohexyl group in Picolinic acid, 2-cyclohexylhydrazide contains multiple stereocenters. If the starting cyclohexylhydrazine is chiral and enantiomerically pure, the resulting Picolinic acid, 2-cyclohexylhydrazide will also be chiral. Subsequent reactions on the molecule could potentially be influenced by the existing stereochemistry of the cyclohexyl ring, leading to diastereoselective outcomes. For any new stereocenters created during derivatization, controlling the stereochemistry would be a crucial aspect of the synthetic design.

Catalytic Approaches in Picolinic Acid Hydrazide Synthesis (e.g., MOF-catalyzed reactions)

The synthesis of picolinic acid hydrazides and their derivatives has increasingly benefited from the application of catalytic methodologies, which offer significant advantages in terms of efficiency, selectivity, and sustainability over traditional synthetic routes. Among the most promising catalysts are Metal-Organic Frameworks (MOFs), which have garnered substantial attention due to their unique structural and chemical properties. nih.govwku.edu

MOFs are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. wku.edu Their high surface area, tunable porosity, and the potential for functionalization of both the metal centers and organic linkers make them highly effective heterogeneous catalysts. nih.govmdpi.com In the context of picolinic acid hydrazide synthesis, MOFs can facilitate the necessary bond formations under milder reaction conditions and often with improved yields and selectivities.

Detailed research has explored the use of various MOFs in reactions analogous to the formation of hydrazides, such as the synthesis of other nitrogen-containing heterocyclic compounds and picolinic acid derivatives. For instance, zirconium-based MOFs, like UiO-66-N(Zr), have been investigated as robust heterogeneous catalysts. researchgate.net These catalysts can be functionalized to enhance their catalytic activity and selectivity for specific transformations. The acidic and basic sites within the MOF structure can act in concert to activate substrates and reagents, promoting the desired chemical reactions. researchgate.net

The catalytic cycle in MOF-promoted reactions often involves the coordination of reactants to the metal centers or interaction with the functional groups on the organic linkers. This proximity and activation facilitate the chemical transformation, after which the product desorbs, and the catalyst is regenerated for subsequent cycles. The heterogeneity of MOF catalysts allows for their easy separation from the reaction mixture and potential for recycling, which is a key principle of green chemistry. researchgate.netyoutube.com

While specific MOF-catalyzed reactions for the direct synthesis of "Picolinic acid, 2-cyclohexylhydrazide" are not extensively documented in publicly available literature, the principles derived from the synthesis of related picolinate (B1231196) and picolinic acid derivatives using MOF catalysts are directly applicable. nih.govresearchgate.net For example, a study on the synthesis of picolinate derivatives utilized a functionalized UiO-66-N(Zr) catalyst, demonstrating the potential of MOFs in facilitating multi-component reactions to build complex molecular architectures. researchgate.net

The development of bimetallic MOFs further expands the catalytic scope, offering synergistic effects between different metal centers that can lead to enhanced catalytic performance. nih.gov The design and synthesis of MOFs with specific functionalities, such as acidic or basic groups, can be tailored to the requirements of the reaction, such as the condensation of a picolinic acid derivative with a hydrazine. researchgate.netnih.gov

The table below summarizes findings from research on MOF-catalyzed synthesis of related compounds, illustrating the potential for their application in the synthesis of picolinic acid hydrazides.

| Catalyst | Reactants | Product Type | Key Findings |

| UiO-66-N(Zr)-N(CH2PO3H2)2 | 2-oxopropanoic acid, ammonium, etc. | Picolinate and picolinic acid derivatives | The catalyst was shown to be effective and recyclable in a multi-component reaction. researchgate.net |

| Fe/Co-based bimetallic MOF | Various substrates | Pyrazolo[4,3-e]pyridines | Bimetallic MOF demonstrated high efficiency as a heterogeneous catalyst. nih.gov |

| Zn-based MOF (ZnMOF-1) | p-Nitrophenyl acetate | Hydrolysis product | Mimics the catalytic activity of carbonic anhydrase, showcasing the potential for MOFs in catalyzing hydrolysis-type reactions. wku.edu |

| Fe-based MOF | Alkynes | trans-Alkenylboronates | The ionic MOF acted as a precatalyst for syn-selective hydroboration under mild conditions. rsc.org |

Spectroscopic Characterization and Structural Elucidation of Picolinic Acid, 2 Cyclohexylhydrazide and Its Derivatives

Advanced Spectroscopic Techniques for Comprehensive Structural Analysis

Spectroscopic methods are fundamental to determining the precise structure of a molecule. A combination of techniques would be necessary to fully characterize Picolinic acid, 2-cyclohexylhydrazide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

¹H and ¹³C NMR spectroscopy would be crucial for mapping the proton and carbon frameworks of Picolinic acid, 2-cyclohexylhydrazide.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the cyclohexyl group, and the hydrazide functional group. The chemical shifts, integration values, and coupling patterns would allow for the assignment of each proton to its specific position in the molecule. For instance, the aromatic protons of the picolinic acid moiety would appear in the downfield region, while the aliphatic protons of the cyclohexyl ring would be found in the upfield region. The NH protons of the hydrazide would likely appear as broad signals, and their chemical shifts could be solvent-dependent.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by providing information on the number and types of carbon atoms. The carbonyl carbon of the hydrazide would be expected at a characteristic downfield chemical shift. The carbons of the pyridine ring would also have distinct signals in the aromatic region, while the cyclohexyl carbons would appear in the aliphatic region. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH, CH₂, and CH₃ groups within the cyclohexyl moiety.

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For Picolinic acid, 2-cyclohexylhydrazide, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching: The hydrazide group would exhibit N-H stretching vibrations, typically in the region of 3200-3400 cm⁻¹. The presence and nature of hydrogen bonding could influence the position and shape of these bands.

C=O stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the amide group in the hydrazide would be expected around 1650-1680 cm⁻¹.

C=N and C=C stretching: The pyridine ring would show characteristic stretching vibrations for C=N and C=C bonds in the 1400-1600 cm⁻¹ region.

C-H stretching: Both aromatic C-H stretches (from the pyridine ring) and aliphatic C-H stretches (from the cyclohexyl group) would be observable, typically above and below 3000 cm⁻¹, respectively.

Analysis of the IR spectrum could also provide insights into intermolecular and intramolecular hydrogen bonding interactions, which can affect the vibrational frequencies of the involved functional groups.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Patterns

Mass spectrometry would be employed to determine the molecular weight of Picolinic acid, 2-cyclohexylhydrazide and to study its fragmentation behavior, which can provide valuable structural information.

Molecular Ion Peak: The mass spectrum should display a molecular ion peak (M⁺) corresponding to the exact mass of the compound. High-resolution mass spectrometry (HRMS) would provide the elemental composition, confirming the molecular formula.

Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure. Common fragmentation pathways could include cleavage of the N-N bond, loss of the cyclohexyl group, or fragmentation of the pyridine ring. Analyzing these fragments would help to piece together the structure of the original molecule.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a solid-state structure. If suitable crystals of Picolinic acid, 2-cyclohexylhydrazide could be grown, this technique would provide precise information on:

Bond lengths and angles: The exact distances between atoms and the angles between bonds would be determined.

Intermolecular interactions: The packing of the molecules in the crystal lattice and the nature of any intermolecular interactions, such as hydrogen bonding or van der Waals forces, would be elucidated.

Conformational Analysis through Integrated Spectroscopic and Diffraction Methods

A comprehensive understanding of the conformational preferences of Picolinic acid, 2-cyclohexylhydrazide would be achieved by integrating the data from all the aforementioned techniques.

NMR spectroscopy could provide information about the dynamic conformational equilibria in solution.

IR spectroscopy could indicate the presence of specific conformers stabilized by intramolecular hydrogen bonding.

X-ray crystallography would provide a static picture of the conformation in the solid state.

By combining these results, a detailed model of the structural and conformational landscape of Picolinic acid, 2-cyclohexylhydrazide could be constructed.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and energetics of molecules.

Density Functional Theory (DFT) has been widely applied to study the geometries and electronic properties of hydrazide compounds. For derivatives of picolinic acid hydrazide, the B3LYP hybrid functional is commonly employed to predict their properties. science.govscience.gov Such studies involve the optimization of the molecular geometry to find the most stable arrangement of atoms.

Table 1: Representative Quantum Chemical Parameters Calculated for Hydrazide Derivatives

| Parameter | Description | Typical Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Correlates with chemical reactivity and stability. |

| Dipole Moment (µ) | Measure of the polarity of the molecule | Influences solubility and intermolecular interactions. |

Note: The values in this table are illustrative and based on general findings for hydrazide compounds, not specific to Picolinic acid, 2-cyclohexylhydrazide.

The conformational flexibility of a molecule is crucial for its biological activity, as it determines how the molecule can adapt its shape to bind to a biological target. The conformational composition and molecular structure of the parent compound, picolinic acid hydrazide, have been investigated in the gas phase through a combination of gas electron diffraction and quantum chemical calculations. researchgate.net

These studies have revealed that the most stable conformer of picolinic acid hydrazide possesses C-s symmetry. The stability of this conformation is attributed to intermolecular interactions. researchgate.net For Picolinic acid, 2-cyclohexylhydrazide, the presence of the bulky cyclohexyl group would significantly influence the conformational landscape. Energy minimization calculations would be essential to determine the preferred spatial arrangement of the cyclohexyl ring relative to the picolinoyl hydrazide moiety. Such calculations would typically involve systematically rotating the single bonds and calculating the energy of each resulting conformer to identify the global and local energy minima.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD simulation studies on Picolinic acid, 2-cyclohexylhydrazide are not documented in the available literature, this technique would be invaluable for understanding its dynamic behavior in a biological environment.

MD simulations could provide insights into:

Solvation: How the molecule interacts with surrounding water or other solvent molecules.

Conformational Dynamics: The flexibility of the molecule and the transitions between different conformational states.

Binding Stability: If docked to a biological target, MD simulations can assess the stability of the ligand-protein complex over time.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) studies investigate the relationship between the chemical structure of a molecule and its biological activity. Quantitative Structure-Activity Relationship (QSAR) models take this a step further by developing mathematical relationships to predict the activity of new compounds.

For hydrazide derivatives, SAR studies often explore how modifications to different parts of the molecule affect its biological efficacy. For Picolinic acid, 2-cyclohexylhydrazide, key structural features that could be varied in an SAR study include:

The position of substituents on the pyridine (B92270) ring.

The nature of the acyl group (in this case, picolinoyl).

The substituent on the second nitrogen of the hydrazide (the cyclohexyl group).

While specific SAR or QSAR models for Picolinic acid, 2-cyclohexylhydrazide have not been detailed, the general approach would involve synthesizing a series of analogues and evaluating their biological activity. The resulting data would then be used to build a model that correlates structural descriptors (e.g., lipophilicity, electronic properties, steric parameters) with activity.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used to predict the binding of a small molecule ligand to the active site of a protein.

In the context of Picolinic acid, 2-cyclohexylhydrazide, molecular docking could be employed to hypothesize its potential biological targets. For instance, given the known antitubercular activity of the related compound isoniazid (B1672263), one could perform docking studies with enzymes from Mycobacterium tuberculosis, such as catalase-peroxidase (KatG). researchgate.net Such studies would predict the binding mode and estimate the binding affinity, providing a rationale for the compound's potential mechanism of action. The results of docking studies are often visualized to show the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Picolinic acid, 2-cyclohexylhydrazide |

| Picolinic acid |

| Picolinic acid hydrazide |

Following a comprehensive search of available scientific literature, it has been determined that there is no specific research data concerning the coordination chemistry of Picolinic acid, 2-cyclohexylhydrazide . While information exists for the parent compound, picolinic acid, and its unsubstituted hydrazide, the explicit focus on the 2-cyclohexylhydrazide derivative as requested cannot be fulfilled based on the current body of scientific publications.

The detailed outline provided requires specific experimental findings regarding the chelation behavior, synthesis of metal complexes, structural analysis, and catalytic applications of this particular compound. Unfortunately, no studies detailing these aspects of "Picolinic acid, 2-cyclohexylhydrazide" were found.

Therefore, it is not possible to generate the requested article while adhering to the strict content inclusions and the focus on the specified chemical compound. Any attempt to do so would involve extrapolation from related but distinct molecules, which would not meet the required standards of scientific accuracy for the subject .

Coordination Chemistry of Picolinic Acid, 2 Cyclohexylhydrazide

Metal-Picolinate Hydrazide Complexes in Advanced Material Science Research (e.g., Vapochromic Sensors)

The development of advanced materials with tunable optical properties is a cornerstone of modern sensor technology. Vapochromism, the phenomenon where a material changes color in response to the vapor of a volatile organic compound (VOC), is a particularly desirable characteristic for chemical sensors. researchgate.net Metal-organic complexes, especially those involving ligands with flexible coordination modes and the potential for intermolecular interactions, are promising candidates for the design of vapochromic materials. researchgate.net

Hydrazone-based ligands, which are structurally related to picolinic acid hydrazides, have been shown to form metal complexes that exhibit vapochromic behavior. nih.govresearchgate.net This phenomenon often arises from changes in the coordination environment of the metal ion or alterations in the intermolecular interactions, such as π-π stacking, upon exposure to vapor molecules. nih.gov

Detailed Research Findings:

Although direct studies on "Picolinic acid, 2-cyclohexylhydrazide" as a vapochromic sensor are not currently available, research on analogous systems provides valuable insights into the potential of this class of compounds. For instance, studies on metal-hydrazone complexes have demonstrated reversible color changes upon protonation-deprotonation, a process that can be influenced by the surrounding chemical environment, including the presence of specific vapors. nih.govresearchgate.net

The general mechanism for vapochromism in coordination complexes often involves one or more of the following:

Solvent Coordination/De-coordination: The direct binding of a solvent vapor molecule to the metal center can alter its electronic properties and, consequently, its color. The reverse process occurs upon removal of the vapor.

Changes in Crystal Packing: The sorption of vapor molecules into the crystal lattice of a metal complex can induce changes in the arrangement of the molecules, affecting intermolecular interactions and leading to a color change. nih.gov

Hydrogen Bonding Interactions: Ligands containing hydrogen bond donor or acceptor sites, such as the hydrazide moiety, can interact with polar vapor molecules, leading to perturbations in the electronic structure of the complex and a visible color change. acs.org

The table below summarizes the vapochromic behavior of some representative metal complexes with related ligand systems, illustrating the principles that could be applicable to complexes of Picolinic acid, 2-cyclohexylhydrazide.

| Metal Complex System | Volatile Organic Compound (VOC) | Observed Color Change | Probable Mechanism |

| Platinum(II) Pincer Complex | Water/Methanol | Yellow to Red/Blue | Changes in Pt-Pt interactions and molecular stacking upon solvent uptake. nih.gov |

| Palladium(II)-Hydrazone Complex | Various organic solvents | Red to Yellow | Protonation/deprotonation of the ligand induced by vapor interaction. nih.gov |

| Platinum(II) Isocyanide Complex | Polar and Nonpolar VOCs | Dark Blue to other colors in NIR | Dipole-dipole and/or H-bonding interactions with the anion; lipophilic interactions with the ligand. acs.org |

This table is illustrative and based on research on related compound classes, as specific data for Picolinic acid, 2-cyclohexylhydrazide complexes is not available.

The design of effective vapochromic sensors based on picolinate (B1231196) hydrazide complexes would involve the strategic selection of the metal ion and the substituent on the hydrazide moiety (in this case, the cyclohexyl group). The size and electronic properties of the metal ion, as well as the steric and electronic nature of the cyclohexyl group, would influence the coordination geometry, crystal packing, and the potential for interaction with various VOCs.

Future research in this area could focus on synthesizing and characterizing metal complexes of Picolinic acid, 2-cyclohexylhydrazide and systematically evaluating their responses to a range of volatile organic compounds. Such studies would be instrumental in determining the potential of these specific complexes in the development of novel vapochromic sensors for environmental monitoring and other applications.

Biological Activities and Mechanistic Studies Excluding Clinical Applications

Enzyme Modulation and Inhibition Mechanisms by Picolinic Acid Hydrazides

Picolinic acid hydrazides belong to a class of organic compounds known as hydrazides, which are recognized for their ability to interact with and inhibit various enzymes. The primary mechanism often involves the free hydrazide group (-CONHNH2), which is crucial for inhibitory action. tandfonline.com Hydrazides can act as carbonyl reagents, targeting enzymes that possess a carbonyl group-containing cofactor. tandfonline.com

One specific example is the time-dependent inhibition of pea cotyledon diamine oxidase (PDAO) by picolinic acid hydrazide. tandfonline.com In this interaction, picolinic acid hydrazide demonstrated apparent noncompetitive inhibition at a neutral pH of 7.0. tandfonline.com This suggests that the inhibitor does not bind to the same active site as the substrate but rather to a different site on the enzyme, altering its conformation and reducing its catalytic efficiency. The inhibitory constants (KAPP) for hydrazides against PDAO are in the millimolar to micromolar range, indicating potent interaction. tandfonline.com Generally, hydrazine (B178648) derivatives can act as enzyme substrates, but the activated product may form a covalent bond with enzyme cofactors, leading to irreversible inhibition. nih.gov

Interactions with Cellular Pathways and Endogenous Metabolites (e.g., Kynurenine (B1673888) Pathway Modulation)

Picolinic acid, the parent molecule of these hydrazides, is an endogenous metabolite of the essential amino acid L-tryptophan. chemicalbook.com It is synthesized in the body via the kynurenine pathway, which accounts for over 95% of tryptophan catabolism. chemicalbook.com In this pathway, tryptophan is converted through a series of enzymatic steps to kynurenine and then to 3-hydroxyanthranilic acid. This intermediate can then be enzymatically converted to picolinic acid. chemicalbook.com

The production of picolinic acid is often associated with inflammatory conditions, where it can act as an immunomodulator. chemicalbook.com It functions as a natural chelating agent for various metal ions, which may underlie some of its biological effects. chemicalbook.com The presence of this biosynthetic pathway highlights that picolinic acid and its derivatives are not entirely foreign to biological systems, suggesting potential interactions with endogenous metabolic and signaling pathways beyond their role as simple enzyme inhibitors.

Mechanistic Insights into Anti-proliferative and Cytotoxic Effects in Research Models

Derivatives of picolinic acid have demonstrated considerable anti-proliferative and cytotoxic effects in various cancer research models. A notable study on a novel picolinic acid derivative, N'-(1-(4-chlorophenyl)ethylidene)picolinohydrazide (referred to as Compound 5 in the study), provides significant mechanistic insights. This compound exhibited selective anticancer activity against A549 human non-small cell lung cancer cells while showing no significant cytotoxicity against MCF-7 breast cancer cells or non-cancerous cell lines.

The cytotoxic effect was found to be cancer-cell specific, a desirable characteristic in the development of therapeutic agents.

Table 1: Cytotoxic Activity of a Picolinic Acid Derivative

| Compound | Cell Line | Activity | Value |

|---|---|---|---|

| N'-(1-(4-chlorophenyl)ethylidene)picolinohydrazide | A549 (Lung Cancer) | IC₅₀ | 99.93 µM |

| N'-(1-(4-chlorophenyl)ethylidene)picolinohydrazide | MCF-7 (Breast Cancer) | - | No significant activity |

| N'-(1-(4-chlorophenyl)ethylidene)picolinohydrazide | MCF10A (Non-tumorigenic) | - | No significant cytotoxicity |

| N'-(1-(4-chlorophenyl)ethylidene)picolinohydrazide | White Blood Cells | - | No significant cytotoxicity |

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cell Lines (Research Focus)

The primary mechanism behind the cytotoxicity of the aforementioned picolinic acid derivative is the induction of apoptosis, or programmed cell death. In A549 lung cancer cells, treatment with the compound led to characteristic morphological changes of apoptosis, such as fragmented nuclei, as observed by DAPI staining and DNA fragmentation confirmed by agarose (B213101) gel electrophoresis.

Mechanistically, this apoptotic induction was dependent on the activation of specific caspases, which are proteases that execute the apoptotic program. The study found that the compound triggered the activation of caspase-3, caspase-4, and caspase-9. The activation of caspase-9 points to the involvement of the intrinsic (mitochondrial) pathway of apoptosis, while the activation of caspase-4 is a key indicator of endoplasmic reticulum stress-mediated apoptosis.

Role in Endoplasmic Reticulum Stress Response in Research Models

A key finding from the research on N'-(1-(4-chlorophenyl)ethylidene)picolinohydrazide was its ability to induce apoptosis through the endoplasmic reticulum (ER) stress pathway. The ER is a critical organelle for protein folding, and the accumulation of misfolded proteins triggers the Unfolded Protein Response (UPR), which can lead to apoptosis if the stress is prolonged or severe.

Treatment with the compound did not cause the release of cytochrome c from the mitochondria, a classic hallmark of the intrinsic apoptotic pathway. However, it did lead to a greater release of another mitochondrial protein, Smac/DIABLO, into the cytosol. Smac/DIABLO promotes apoptosis by inhibiting 'inhibitor of apoptosis proteins' (IAPs). Furthermore, the compound enhanced the phosphorylation of the eukaryotic initiation factor-2α (eIF-2α). Phosphorylation of eIF-2α is a central event in the UPR, leading to a shutdown of general protein synthesis and the preferential translation of stress-response proteins. This effect was comparable to that of thapsigargin, a well-known ER stress-inducing agent. nih.gov

Antimicrobial Action: Investigating Mechanisms Against Microorganisms

The hydrazide-hydrazone scaffold, which is central to picolinic acid hydrazide derivatives, is a well-established pharmacophore in medicinal chemistry, known for a wide range of biological activities, including antimicrobial effects. jconsortium.comjconsortium.comnih.govmdpi.com The antimicrobial action is often attributed to the azomethine group (–NH–N=CH–) present in these molecules. jconsortium.commdpi.com This functional group is believed to be crucial for their interaction with microbial targets. Picolinic acid itself is known to inhibit the growth of certain microorganisms, an effect linked to its ability to chelate metal ions essential for microbial proliferation. chemicalbook.com

Antibacterial and Antifungal Modalities in in vitro Studies

Numerous in vitro studies have confirmed the antibacterial and antifungal potential of picolinic acid derivatives and hydrazide-hydrazones. nih.govresearchgate.netmdpi.com For example, one study synthesized (E)-N'-(pyridin-2-ylmethylene) picolinohydrazide (B126095) and tested its antimicrobial properties. It demonstrated significant antibacterial activity, with a maximum zone of inhibition against Staphylococcus aureus (18.2 mm at 32 μg/ml) that was greater than the standard antibiotic ciprofloxacin (B1669076) (17.5 mm). researchgate.net The same compound also showed antifungal activity against Candida albicans, with an inhibition zone comparable to the standard drug ketoconazole. researchgate.net

Other studies on different hydrazide-hydrazone derivatives have reported potent activity against both Gram-positive and Gram-negative bacteria, with some compounds showing minimum inhibitory concentrations (MIC) in the low microgram per milliliter range. nih.govmdpi.com The antifungal activity of picolinamide (B142947) derivatives has also been demonstrated against a range of soil-borne plant pathogens, with chloro-substituted derivatives showing the highest efficacy against Rhizoctonia solani and Alternaria alternata. scialert.net

Table 2: In Vitro Antimicrobial Activity of a Picolinohydrazide Derivative

| Compound | Microorganism | Activity (Zone of Inhibition) | Concentration | Standard Drug Comparison |

|---|---|---|---|---|

| (E)-N'-(pyridin-2-ylmethylene) picolinohydrazide | Staphylococcus aureus | 18.2 mm | 32 µg/ml | > Ciprofloxacin (17.5 mm) |

| (E)-N'-(pyridin-2-ylmethylene) picolinohydrazide | Candida albicans | 9.2 mm | 32 µg/ml | ≈ Ketoconazole (9.0 mm) |

Antiviral Effects and Underlying Mechanisms (e.g., Iron Metabolism Modulation)

Research into picolinic acid, the parent compound, has demonstrated broad-spectrum antiviral activity against several enveloped viruses, including SARS-CoV-2 and Influenza A virus. nih.govmssm.edunih.gov Mechanistic studies suggest that picolinic acid inhibits the entry of these viruses into host cells. nih.govnih.gov The primary mechanism of action is believed to be the disruption of the viral envelope's integrity and the inhibition of the fusion process between the viral and cellular membranes. mssm.edunih.goviasgyan.in By preventing this fusion, the virus's genetic material cannot enter the host cell to begin replication. iasgyan.in

Some studies have also evaluated picolinic acid's effects on Human Immunodeficiency Virus (HIV-1) and Human Herpes Simplex Virus (HSV-2). nih.gov In these contexts, the compound appeared to induce cytotoxicity and apoptosis (programmed cell death) in infected cells, which in turn reduces viral replication. nih.govnih.gov The antimicrobial activity of picolinic acid may be linked to its effect on iron metabolism, although this mechanism is not fully elucidated in the context of its antiviral action. researchgate.net Specifically for picolinic acid, its iron-chelating properties can inhibit cell growth and iron uptake, which may indirectly affect viral replication processes that are dependent on host cell machinery. nih.gov

Receptor Binding Studies and Agonist/Antagonist Activities (e.g., Auxin Receptors for Herbicidal Research)

In the field of agricultural science, picolinic acid and its derivatives are recognized as a significant class of synthetic auxin herbicides. nih.govresearchgate.net These compounds mimic the plant hormone auxin, leading to uncontrolled and disruptive growth in susceptible plants. Their mechanism of action involves binding to specific auxin receptors. nih.gov

Unlike the primary natural auxin, Indole-3-acetic acid (IAA), which typically binds to the TIR1 receptor, certain synthetic auxins, including picolinic acid derivatives, show selective binding to other related F-box proteins, such as auxin-signaling F-box protein 5 (AFB5). nih.govnih.gov Molecular docking studies have been used to analyze the interaction between novel picolinic acid compounds and the AFB5 receptor, helping to guide the design of more potent herbicides. nih.gov Research in this area involves designing and synthesizing various derivatives to identify structures with high affinity for these receptors, leading to enhanced herbicidal activity against specific weeds while ensuring safety for crops like corn, wheat, and sorghum. nih.gov

Role in Metal Ion Homeostasis and Chelation in Biological Systems (Mechanistic Aspects)

Picolinic acid is a well-known bidentate chelating agent, meaning it can bind to a single metal ion at two points. wikipedia.org It effectively forms stable complexes with various divalent and trivalent metal ions, including iron, zinc, copper, and manganese. wikipedia.org This chelating ability is central to its biological effects.

The structure of picolinic acid hydrazide, a related intermediate, allows for the coordination of metal ions, a property that is foundational to its use in coordination chemistry. prezi.com In biological systems, the ability of picolinic acid to chelate iron is particularly significant. By binding to iron, it can influence cellular iron homeostasis. For instance, studies on human erythroleukemic cell lines showed that picolinic acid inhibited iron uptake and reduced intracellular levels of ferritin, the iron-storage protein. nih.gov This disruption of iron balance can trigger compensatory mechanisms in cells, such as increasing the expression of transferrin receptors to enhance iron-binding capacity. nih.gov This chelation activity is a key mechanism through which picolinic acid and its derivatives can impact various physiological and pathological processes. nih.gov

Impact on Cellular Processes and Physiology (e.g., Bone Marrow Adiposity)

Picolinic acid, as a metabolite of the amino acid tryptophan, has been investigated for its effects on various cellular processes. One area of study has been its impact on bone and bone marrow. In studies using aged mice, dietary administration of picolinic acid was found to significantly increase bone marrow adiposity—the amount of fat tissue within the bone marrow cavity. nih.govnih.govresearchgate.net

This effect was observed without a corresponding negative impact on bone mineral density or trabecular bone parameters. nih.govnih.gov The increased adiposity was associated with higher expression of genes related to lipid storage, such as Plin1 and Cidec, in bone marrow stromal cells. nih.govresearchgate.net One potential mechanism for this effect on marrow adiposity could be related to picolinic acid's metal-chelating properties, particularly its ability to bind zinc or iron, which are known to play roles in bone metabolism and adipogenesis. nih.gov These findings suggest that picolinic acid, unlike its metabolic precursor kynurenine, does not appear to be detrimental to bone but instead may influence energy balance and cell differentiation within the bone marrow microenvironment. nih.govnih.gov

Future Research Directions and Translational Potential Non Clinical

Design of Novel Picolinic Acid Hydrazide Analogs with Tuned Specificity and Potency

The design and synthesis of novel analogs based on the picolinic acid hydrazide framework is a promising area of research. Structure-activity relationship (SAR) studies on related compounds have shown that modifications to the hydrazide and pyridine (B92270) moieties can significantly impact biological activity.

Key Research Objectives:

Modification of the Cyclohexyl Group: Systematic modification of the cyclohexyl ring, for instance, by introducing substituents or altering its stereochemistry, could modulate the lipophilicity and steric profile of the molecule. This, in turn, could influence its binding affinity and selectivity for biological targets.

Substitution on the Pyridine Ring: The pyridine ring offers multiple sites for substitution. The introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the picolinic acid moiety, potentially affecting its coordination chemistry and biological interactions. nih.gov

Bioisosteric Replacement: Replacing the cyclohexyl group with other cyclic or acyclic lipophilic moieties could lead to the discovery of analogs with improved pharmacokinetic or pharmacodynamic properties.

Interactive Data Table: Potential Modifications and Their Rationale

| Modification Site | Proposed Change | Rationale | Potential Impact |

| Cyclohexyl Ring | Introduction of hydroxyl or amino groups | Increase hydrophilicity and potential for hydrogen bonding | Altered solubility and target interactions |

| Cyclohexyl Ring | Introduction of fluorine atoms | Enhance metabolic stability and binding affinity | Improved pharmacokinetic profile |

| Pyridine Ring | Addition of a 4-amino group | Modulate electronic properties and basicity | Enhanced biological activity |

| Pyridine Ring | Introduction of a 6-pyrazolyl group | Increase structural complexity and potential for new interactions | Discovery of novel herbicidal or medicinal properties nih.gov |

| Hydrazide Linker | N-methylation | Restrict conformational flexibility | Increased potency and selectivity |

Exploration of New Catalytic Systems Based on Picolinic Acid Hydrazide Complexes

Picolinic acid and its derivatives are excellent chelating agents, forming stable complexes with a variety of metal ions. orientjchem.org These metal complexes have shown significant potential as catalysts in a range of organic transformations. The presence of the 2-cyclohexylhydrazide moiety can influence the steric and electronic environment around the metal center, offering opportunities for the development of novel catalytic systems.

Potential Catalytic Applications:

Oxidation Reactions: Metal complexes of hydrazone ligands have been investigated for their catalytic activity in oxidation reactions. jocpr.com The specific stereochemistry imposed by the cyclohexyl group could lead to enantioselective oxidation catalysts.

Coupling Reactions: Palladium complexes of hydrazone ligands have demonstrated excellent efficiency in Suzuki-Miyaura cross-coupling reactions. researchgate.net Novel palladium complexes of Picolinic acid, 2-cyclohexylhydrazide could be explored for this and other carbon-carbon bond-forming reactions.

Polymerization: The defined coordination geometry of metal complexes with picolinic acid hydrazide derivatives could be exploited in the development of catalysts for controlled polymerization reactions.

Data Table: Potential Metal Complexes and Their Catalytic Applications

| Metal Ion | Potential Coordination Geometry | Potential Catalytic Application | Reference Moiety |

| Ruthenium(II) | Pseudo-octahedral | N-alkylation of hydrazides | Half-sandwich ruthenium complexes rsc.org |

| Zinc(II) | Five-coordinate or octahedral | Ketone-amine-alkyne (KA2) coupling | Zn(II) hydrazone complexes semanticscholar.org |

| Gold(I) | Linear | Hydrohydrazination of terminal alkynes | Gold(I) acyclic aminooxy carbene complexes nih.gov |

| Cobalt(III)/Chromium(III) | Octahedral | Redox catalysis | Dipicolinic acid hydrazide complexes |

Advanced Mechanistic Biological Studies Utilizing Picolinic Acid Hydrazide as Probes

The inherent properties of the picolinic acid hydrazide scaffold, such as its ability to chelate metals and participate in hydrogen bonding, make it a valuable tool for probing biological systems. While the biological activity of Picolinic acid, 2-cyclohexylhydrazide itself is unknown, its structural motifs are present in compounds with known biological effects.

Areas for Mechanistic Investigation:

Enzyme Inhibition: Hydrazide and hydrazone derivatives are known to inhibit various enzymes. mdpi.com Picolinic acid, 2-cyclohexylhydrazide and its analogs could be screened against a panel of enzymes to identify potential targets. Molecular docking studies could then be employed to understand the binding modes and guide the design of more potent inhibitors. researchgate.net

Metal Ion Chelation in Biological Systems: Picolinic acid is a known metabolite involved in the transport of metal ions. nih.gov The 2-cyclohexylhydrazide derivative could be investigated for its ability to modulate metal ion homeostasis in cellular models.

Antimicrobial Activity: Many hydrazide derivatives exhibit antimicrobial properties. nih.gov The lipophilic cyclohexyl group might enhance the ability of the molecule to penetrate bacterial cell membranes, making it a candidate for the development of new antibacterial agents.

Development of Research Tools and Chemical Biology Probes Based on Picolinic Acid, 2-Cyclohexylhydrazide Scaffolds

The development of chemical probes is crucial for understanding complex biological processes. mskcc.orgnih.gov The Picolinic acid, 2-cyclohexylhydrazide scaffold can be functionalized to create a variety of research tools.

Potential Research Tools and Probes:

Fluorescent Probes: By incorporating a fluorophore into the structure, Picolinic acid, 2-cyclohexylhydrazide derivatives could be developed as fluorescent probes for imaging metal ions in cells or for use in fluorescence-based assays. Substituted aroylhydrazones have already been explored as fluorescent pH sensors. nih.gov

Affinity-Based Probes: Attaching a reactive group or a tag (like biotin) would allow for the identification of cellular binding partners through affinity purification and mass spectrometry. This approach is widely used in chemical biology to elucidate the mechanism of action of small molecules. nih.gov

PROTACs: The scaffold could potentially be incorporated into Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific proteins. The picolinic acid hydrazide moiety could serve as a ligand for a target protein, while the other end of the molecule would recruit an E3 ubiquitin ligase. rsc.org

While direct experimental data on Picolinic acid, 2-cyclohexylhydrazide is currently lacking, the rich chemistry and diverse applications of the broader picolinic acid hydrazide family provide a strong foundation for future research. The unique combination of a metal-chelating picolinic acid core, a versatile hydrazide linker, and a lipophilic cyclohexyl group suggests significant potential for this compound and its analogs in areas ranging from catalysis to chemical biology. Future investigations into the synthesis, characterization, and application of this intriguing molecule are warranted and hold the promise of new discoveries in multiple scientific disciplines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing picolinic acid, 2-cyclohexylhydrazide, and what analytical methods validate its purity?

- Methodology : Hydrazide derivatives are typically synthesized via condensation of hydrazine derivatives with carbonyl groups. For 2-cyclohexylhydrazide, cyclohexanone could react with picolinic acid hydrazide under acidic or reflux conditions. Post-synthesis, purity validation should employ HPLC or LC-MS to confirm molecular weight and absence of byproducts. Structural confirmation via -NMR (to identify cyclohexyl protons) and IR spectroscopy (to confirm C=O and N-H stretches) is critical. Reference hydrazide synthesis protocols from analogous compounds, such as phenylhydrazine reactions .

Q. What safety precautions are essential when handling picolinic acid derivatives like 2-cyclohexylhydrazide?

- Methodology : While direct safety data for 2-cyclohexylhydrazide is limited, picolinic acid’s SDS highlights acute oral toxicity (LD in mice: 750 mg/kg) and skin/eye corrosion risks . Given the hydrazide group’s reactivity, additional precautions are warranted:

- Use PPE (gloves, goggles, lab coats) in a fume hood.

- Avoid contact with oxidizers (risk of exothermic decomposition).

- Store in airtight containers under inert gas (N) at 2–8°C to prevent hydrolysis or oxidation .

Q. How can researchers characterize the metal-chelating properties of 2-cyclohexylhydrazide compared to picolinic acid?

- Methodology : Picolinic acid is a known metal chelator due to its pyridine-carboxylic acid structure. For the hydrazide derivative, conduct UV-Vis titration with transition metals (e.g., Fe, Zn) to determine binding constants. Compare shifts in absorbance peaks (e.g., ligand-to-metal charge transfer bands) between the parent acid and derivative. FTIR can identify coordination via changes in C=O and N-H vibrations. X-ray crystallography may resolve structural differences in metal complexes .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for 2-cyclohexylhydrazide (e.g., antiviral vs. no activity)?

- Methodology : Discrepancies may arise from variations in experimental design:

- Purity : Verify compound integrity via elemental analysis or -NMR to rule out degradation.

- Cell models : Compare activity in different cell lines (e.g., HEK293 vs. HeLa) due to membrane permeability differences.

- Dosage : Perform dose-response curves (e.g., 1–100 µM) to identify threshold effects.

- Controls : Include picolinic acid and cyclohexylamine as controls to isolate the hydrazide’s contribution .

Q. What experimental strategies can elucidate the mechanism of action of 2-cyclohexylhydrazide in modulating tryptophan metabolism pathways?

- Methodology : Picolinic acid is a tryptophan metabolite linked to immune modulation via indoleamine 2,3-dioxygenase (IDO) inhibition. For the hydrazide derivative:

- Enzyme assays : Measure IDO activity in vitro using recombinant enzyme and kynurenine quantification via HPLC.

- Gene expression : Use qPCR or Western blotting to assess IDO expression in treated macrophages or dendritic cells.

- Metabolomics : Profile tryptophan catabolites (e.g., kynurenine, quinolinic acid) in cell supernatants via LC-MS .

Q. How can computational modeling predict the stability and reactivity of 2-cyclohexylhydrazide under physiological conditions?

- Methodology :

- DFT calculations : Model the compound’s electronic structure to predict hydrolysis susceptibility (e.g., hydrazide bond cleavage).

- Molecular dynamics (MD) : Simulate interactions with water and ions to assess solubility and aggregation tendencies.

- Docking studies : Predict binding to targets like metalloenzymes or viral proteases using AutoDock or Schrödinger Suite. Validate with experimental IC values .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.